4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
The compound “4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is no specific information available about this exact compound1.
Synthesis Analysis
There is no direct information available on the synthesis of “4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid”. However, related compounds have been synthesized via Schiff bases reduction route2.Molecular Structure Analysis
The molecular structure of “4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid” is not directly available. However, related compounds have been analyzed using techniques like FTIR and NMR spectroscopy2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid”. However, related compounds have been synthesized via Schiff bases reduction route3.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid” are not directly available. However, related compounds have been analyzed for their physical and chemical properties45.Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of anticoagulants, such as apixaban. X-ray powder diffraction data are reported for related compounds, demonstrating its significance in pharmaceutical synthesis (Wang et al., 2017).
Anion Binding Properties
- Derivatives of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid have been studied for their anion binding properties. The structure and configuration of these derivatives, particularly their anion binding affinities, have been examined using techniques like X-ray diffraction and NMR titration (Anzenbacher et al., 1999).
Pharmaceutical Research
- Compounds structurally related to 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid have been synthesized and assessed for potential antiinflammatory and analgesic activities. These studies contribute to understanding the medicinal potential of pyrrole derivatives (Muchowski et al., 1985).
Catalysis and Synthesis of Derivatives
- The compound has been used in the catalytic synthesis of pyrrole derivatives. For instance, Fe(II)-catalyzed isomerization of 4-vinylisoxazoles into pyrroles has been reported, demonstrating its role in facilitating chemical transformations (Galenko et al., 2017).
Antimicrobial Activities
- Novel derivatives of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. These studies indicate its potential utility in developing new antimicrobial agents (Hublikar et al., 2019).
Molecular Structure Studies
- The molecular structure and properties of various derivatives have been extensively studied, providing insights into their potential applications in material science and pharmaceuticals (Silva et al., 2006).
Safety And Hazards
The safety and hazards of “4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid” are not directly available. However, related compounds have shown certain hazards like eye irritation, skin irritation, and toxicity to aquatic life6.
Future Directions
The future directions of “4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid” are not directly available. However, related compounds have shown potential in various fields like catalysis, organic synthesis, antifouling coating materials, and many more7.
Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid”. For more accurate information, further research and experimental data would be required.
properties
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15/h2-7,13H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCCFRDLSOOJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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